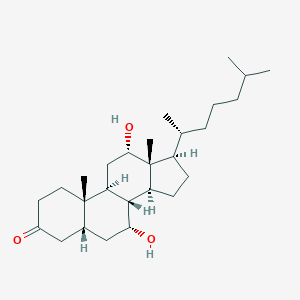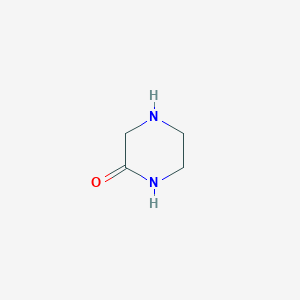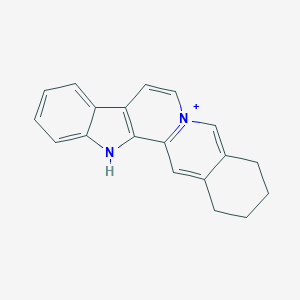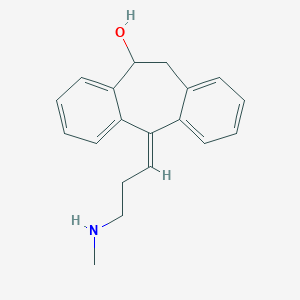
Clenproperol
描述
Synthesis Analysis
The synthesis of clenbuterol involves complex chemical processes. For instance, the synthesis of deuterated clenbuterol (D₉-clenbuterol and D₃-clenbuterol) has been detailed, showcasing methods starting from 4-amino-α-bromo-3,5-dichloroacetophenone, with subsequent steps including reaction with D₉-tert-butylamine and reduction of the keto group with NaBH₄ or NaBD₄ for D₉- and D₃-clenbuterol, respectively (Jørgensen, Egsgaard, & Larsen, 1996).
Molecular Structure Analysis
Research into the molecular structure of clenbuterol reveals its intricate design, contributing to its selective binding and activity. Copper(II) complexes with clenbuterol have been synthesized, displaying the coordination of Cu(II) with the nitrogen and oxygen atoms of clenbuterol, forming binuclear and mononuclear complexes. These structures, analyzed through spectroscopy and X-ray diffraction, offer insights into the interactions and bonding mechanisms (Getova et al., 2005).
Chemical Reactions and Properties
Clenbuterol's chemical properties are highlighted in its interactions and the formation of specific complexes. For instance, its ability to form complexes with copper(II) illustrates its reactive nature and potential for forming diverse chemical structures. These complexes have been studied for their electronic, infrared, and EPR spectra, shedding light on clenbuterol's chemical behavior and properties (Getova et al., 2005).
Physical Properties Analysis
The analysis of clenbuterol's physical properties is essential for understanding its stability, solubility, and overall behavior in different environments. Studies on molecularly imprinted polymers for clenbuterol showcase the compound's adsorption capacity and specificity, which are crucial for its isolation and analysis in complex matrices. These studies also highlight the influence of clenbuterol's structure on its physical interactions and properties (Masci, Casati, & Crescenzi, 2001).
Chemical Properties Analysis
Clenbuterol's chemical properties, including its reactivity and interaction with various substances, have been extensively studied. Its ability to bind selectively to β2-adrenergic receptors underscores the significance of its molecular structure and chemical properties in mediating biological effects. The synthesis and characterization of molecularly imprinted polymers for clenbuterol further demonstrate its specific binding capabilities, offering insights into its chemical behavior and potential applications in sensing and separation technologies (Masci, Casati, & Crescenzi, 2001).
科学研究应用
Anticonvulsant Properties : Higher doses of clenbuterol increase the electroconvulsive threshold for tonic seizures in mice, reducing seizure severity (Fischer et al., 2001).
Muscle Hypertrophy : Clenbuterol induces muscle hypertrophic actions in humans by increasing energy expenditure, fat oxidation, and inducing mTOR phosphorylation in skeletal muscle (Jessen et al., 2019).
Parkinson's Disease : Racemic clenbuterol has shown potential in reducing the risk of Parkinson's disease (Blindheim et al., 2018).
Bone Growth Inhibition : Clenbuterol induced muscular hypertrophy but inhibited the longitudinal growth of bones in young male rats (Kitaura et al., 2002).
Doping Control : Hair analysis of clenbuterol can differentiate between therapeutic use and contamination, aiding in doping control (Krumbholz et al., 2014).
Lean Mass Deposition in Animals : Clenbuterol increases lean mass deposition and reduces adipose gain in animal studies (Prather et al., 1995).
Spinal and Bulbar Muscular Atrophy : It significantly increased walking distance and forced vital capacity in patients with this condition (Querin et al., 2013).
Physical Capacities Alteration in Rats : Clenbuterol improved muscle mass but altered physical capacities in rats (Lang et al., 2015).
White Blood Cell Redistribution : Administration induced drastic redistribution of white blood cells in circulation in rats without altering total white blood cell count (Shirato et al., 2007).
Effects on Exercise Performance : Chronic clenbuterol administration deleteriously affects exercise performance in rats, potentially due to changes in cardiac muscle structure and function (Duncan et al., 2000).
Muscle Atrophy Prevention : Clenbuterol attenuated the decrease in muscle mass and single fiber cross-sectional area, potentially benefiting patients severely debilitated by inactivity (Herrera et al., 2001).
Aerobic Performance in Horses : Combined with exercise, clenbuterol decreases aerobic performance in horses and may affect cardiovascular function during recovery (Kearns & McKeever, 2002).
Detection Techniques : Clenbuterol can be detected in various biological specimens and products using immunochemical, chromatographic, and mass spectrometric techniques (Parr et al., 2009).
Cardiac Hypertrophy and Angiogenesis : Treatment with clenbuterol induces rapid cardiac hypertrophy and activates angiogenesis and integrin signaling pathways (Lara-Pezzi et al., 2009).
Detection in Horses : Clenbuterol can be found in mane and tail hair of horses, useful for detecting illegal use in breeding and show horses (Schlupp et al., 2010).
Clenbuterol in Veterinary Medicine : Its intravenous administration should be avoided in animals with pre-existing cardiovascular or cardiopulmonary disease (Shapland et al., 1981).
Adverse Effects in Horses : Chronic administration in horses is associated with adverse physiological effects on other systems (Kearns & McKeever, 2009).
Misuse for Weight Loss and Bodybuilding : Misuse can lead to adverse events such as tachycardia, hypokalemia, hyperglycemia, and cardiac issues (Spiller et al., 2013).
Electrochemical Immunosensor for Detection : A developed immunosensor for clenbuterol detection offers high sensitivity and accuracy, useful in animal feed samples (Zhan, 2021).
安全和危害
未来方向
As for future directions, it’s important to note that while Clenproperol has been used in some countries, it is not an ingredient of any therapeutic drug approved by the U.S. Food and Drug Administration . Therefore, future research may focus on exploring its potential therapeutic uses and safety profile.
属性
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDZCJTCKCTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959265 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clenproperol | |
CAS RN |
38339-11-6 | |
| Record name | Clenproperol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1-methylethyl)amino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenproperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)



![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)
![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)




